molecular formula C5H5NOS B072027 Pyrithione CAS No. 1121-30-8

Pyrithione

Cat. No.: B072027
CAS No.: 1121-30-8
M. Wt: 127.17 g/mol
InChI Key: YBBJKCMMCRQZMA-UHFFFAOYSA-N
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Description

Pyrithione is a pyridinethione that is pyridine-2(1H)-thione in which the hydrogen attached to the nitrogen is replaced by a hydroxy group. It is a Zn(2+) ionophore;  the zinc salt is used as an antifungal and antibacterial agent. It has a role as an ionophore. It is a pyridinethione and a monohydroxypyridine. It is a tautomer of a pyridine-2-thiol N-oxide.
This compound zinc, or zinc this compound or zinc pyridinethione, is a coordination complex consisted of this compound ligands chelated to zinc (2+) ions via oxygen and sulfur centers. In the crystalline state, it exists as a centrosymmetric dimer. Due to its dynamic fungistatic and bacteriostatic properties, this compound zinc is used to treat dandruff and seborrheic dermatitis. Dandruff is a common scalp disease affecting >40% of the world's adult population, and may be caused by fungi such as Malassezia globosa and M. restricta. this compound zinc is commonly found as an active ingredient in OTC antidandruff topical treatments such as shampoos. It mediates its action by increasing the cellular levels of copper, and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth. Due to low solubility, this compound zinc released from the topical formulations is deposited and retained relatively well onto the target skin surfaces. Other uses of this compound zinc include additive in antifouling outdoor paints and algaecide. While its use has been approved in the early 1960's by the FDA, safety and effectiveness of this compound zinc has been reported for decades. It is not shown to have any significant estrogenic activity according to the in vivo and in vitro assays.
This compound is a natural product found in Marsypopetalum modestum with data available.
This compound is a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.
See also: this compound Zinc (active moiety of).

Mechanism of Action

Target of Action

Pyrithione, an organosulfur compound, primarily targets fungi and bacteria . It is particularly effective against fungi such as Malassezia globosa and M. restricta, which are associated with dandruff and seborrheic dermatitis . This compound also exhibits antibacterial properties, making it effective against many pathogens from the Streptococcus and Staphylococcus genera .

Mode of Action

This compound acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell . This interaction disrupts the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Biochemical Pathways

This compound’s antimicrobial action is believed to result from a combination of factors, including the inhibition of alcohol dehydrogenase, disturbance of proton gradients in cell membranes, and the action of the substance as an antimetabolite of pyridoxal . It is also suggested that this compound disrupts membrane transport by blocking the primary proton pump that energizes the transport mechanism .

Pharmacokinetics

This compound’s pharmacokinetics have been studied using a physiologically based pharmacokinetic (PBPK) model . This model simulates the kinetics of this compound and its major metabolites in blood and tissues of rats following oral administration . The model also accounts for the production and rapid elimination of S-glucuronide conjugates, as well as the slower elimination of 2-(methylsulfonyl)pyridine, the major species in blood following administration of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include increased intracellular Zn^2+ concentration and disruption of cellular Zn^2+ homeostasis . This disruption is believed to initiate the cytotoxic effects of this compound on various microorganisms and mammalian cells . In addition, this compound has been found to activate the volume-regulated anion channel through an antioxidant-sensitive mechanism .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its low solubility in water (8 ppm at neutral pH) makes it suitable for use in outdoor paints and other products that protect against mildew and algae . It is chemically incompatible with paints relying on metal carboxylate curing agents . When used in latex paints with water containing much iron, a sequestering agent that preferentially binds the iron ions is needed . Furthermore, this compound is slowly decomposed by ultraviolet light, providing years of protection in direct sunlight .

Biochemical Analysis

Biochemical Properties

Pyrithione interacts with various enzymes, proteins, and other biomolecules. It is a metal-binding modified pyridine, which forms neutral, lipophilic metal complexes with divalent and trivalent metal ions . This property allows this compound to facilitate intracellular metal accumulation, categorizing it as an ionophore .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It also has antimicrobial activities, including against fungi and bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits membrane transport via a direct or indirect effect on the primary proton pump which energizes transport . It also mediates copper transport across intracellular membranes, enabling copper to disperse throughout the cell and gain access to intracellular organelles such as mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can trigger a variety of responses, such as DNA damage in skin cells . Due to its low solubility in water, it provides years of protection in direct sunlight .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 2-generation study in rats, this compound impaired fertility and mating behavior in male F0 animals at a dose of 3.5 mg/kg body weight and day .

Metabolic Pathways

This compound is involved in various metabolic pathways. The conjugate base of this compound (pyrithionate ion) is an anion containing two donor atoms, a sulfur atom and an oxygen atom each bearing a negative formal charge; the nitrogen atom remains formally positively charged .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Two membrane transporters, FepC and MetQ, seemed involved in the uptake of this compound and its cognate metal complexes with copper, iron, and zinc . Additionally, the phenotypes displayed by CopA and ZntA knockouts suggested that these two metal effluxers drive the extrusion from the bacterial cell of potentially toxic levels of copper, and perhaps zinc, which hyperaccumulate as a function of this compound .

Subcellular Localization

It has been suggested that this compound is preferentially taken up as an uncomplexed monomer by the methionine transport machinery, while metal complexes preferentially co-opt the siderophore pathway, which would thereby lead to increased cellular metal loads .

Properties

IUPAC Name

1-hydroxypyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15922-78-8 (hydrochloride salt)
Record name Pyrithione
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DSSTOX Substance ID

DTXSID4048010, DTXSID00149908
Record name 2-Mercaptopyridine monoxide
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Molecular Weight

127.17 g/mol
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Solubility

Soluble in cold water (Zinc salt)
Record name Pyrithione
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Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.
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CAS No.

1121-30-8, 1121-31-9
Record name Pyrithione
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Record name 2-Pyridinethiol, 1-oxide
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Record name 1-hydroxyl-1H-pyridine-2-thione
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Record name PYRITHIONE
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Synthesis routes and methods

Procedure details

Preparation of Comparative Example 2a (chitosan-pyrithione complex): a chitosan slurry was prepared by stirring 1 g VNS-461 into 50 g DI water. A solution of pyrithione acid (PA) was prepared in a separate flask by mixing 2.61 g 40% sodium pyrithione (NAP) solution obtained as sodium Omadine ("Omadine" is a trademark of Olin Corp, Cheshire, Conn.), with 22.4 g DI water and stirring followed by 25.28 g 1% hydrochloric acid. By this method, 99% of the NaP is acidified. The PA solution was added to the chitosan slurry, the mixture stirred 30 minutes, and the chitosan-pyrithione complex was filtered. This process was repeated four more times to yield five filter cakes of chitosan-pyrithione complex.
Name
sodium pyrithione
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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